Cas no 127811-44-3 (Butanamide,2-(acetylamino)-N-[2-(3,4-dihydroxyphenyl)ethyl]-4-(methylthio)-)

Butanamide,2-(acetylamino)-N-[2-(3,4-dihydroxyphenyl)ethyl]-4-(methylthio)- structure
127811-44-3 structure
Product name:Butanamide,2-(acetylamino)-N-[2-(3,4-dihydroxyphenyl)ethyl]-4-(methylthio)-
CAS No:127811-44-3
MF:C15H22N2O4S
MW:326.41118
CID:146648
PubChem ID:3035510

Butanamide,2-(acetylamino)-N-[2-(3,4-dihydroxyphenyl)ethyl]-4-(methylthio)- Chemical and Physical Properties

Names and Identifiers

    • Butanamide,2-(acetylamino)-N-[2-(3,4-dihydroxyphenyl)ethyl]-4-(methylthio)-
    • 2-acetamido-N-[2-(3,4-dihydroxyphenyl)ethyl]-4-methylsulfanylbutanamide
    • N-(N-acetylmethionyl)dopamine
    • Butanamide, 2-(acetylamino)-N-(2-(3,4-dihydroxyphenyl)ethyl)-4-(methylthio)-
    • Dec-TA-870
    • Dethoxycarbonylated TA 870
    • N~2~-acetyl-N-[2-(3,4-dihydroxyphenyl)ethyl]methioninamide
    • N-[2-(3,4-Dihydroxyphenyl)ethyl]-2-[(1-hydroxyethylidene)amino]-4-(methylsulfanyl)butanimidic acid
    • DTXSID90925990
    • 127811-44-3
    • Inchi: InChI=1S/C15H22N2O4S/c1-10(18)17-12(6-8-22-2)15(21)16-7-5-11-3-4-13(19)14(20)9-11/h3-4,9,12,19-20H,5-8H2,1-2H3,(H,16,21)(H,17,18)
    • InChI Key: QCDZESBHHYRZDC-UHFFFAOYSA-N
    • SMILES: C(NC(CCSC)C(NCCC1C=CC(O)=C(O)C=1)=O)(=O)C

Computed Properties

  • Exact Mass: 326.13016
  • Monoisotopic Mass: 326.13
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 8
  • Complexity: 368
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 1.2
  • Tautomer Count: 72
  • Topological Polar Surface Area: 124Ų

Experimental Properties

  • Density: 1.251
  • Boiling Point: 696.3°C at 760 mmHg
  • Flash Point: 374.9°C
  • Refractive Index: 1.583
  • PSA: 98.66

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